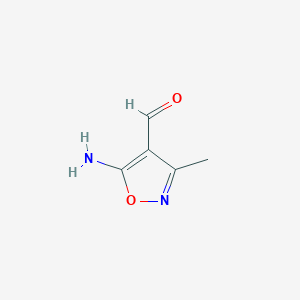

5-Amino-3-methylisoxazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-3-methylisoxazole-4-carbaldehyde is a nitrogen-containing heterocycle . It is a key intermediate in the synthesis of natural products and related compounds . It has a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity .

Synthesis Analysis

The synthesis of 5-Amino-3-methylisoxazole-4-carbaldehyde involves the reaction of 3-amino-5-methylisoxazole with different aldehydes . This reaction is carried out in glacial acetic acid and is refluxed for 18 hours . The resulting product is then used in further reactions to produce different isoxazole products .Molecular Structure Analysis

The molecular structure of 5-Amino-3-methylisoxazole-4-carbaldehyde includes a double C=N bond, which makes up 34.19% of the AMIA resonance structure . There is also a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group, which stabilizes the structure .Chemical Reactions Analysis

5-Amino-3-methylisoxazole-4-carbaldehyde can react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . It can also react with different aldehydes to form Schiff bases, which can then be condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-3-methylisoxazole-4-carbaldehyde include a molecular weight of 98.1032 . It is soluble in water . The compound has a density of 1.1890 (rough estimate), a melting point of 59-61°C (lit.), a boiling point of 183.6°C (rough estimate), and a flash point of 96.5°C .科学的研究の応用

Anticancer Activity

The isoxazole ring system has been widely explored for its pharmacological properties. In the case of 5-amino-3-methylisoxazole-4-carbaldehyde, researchers have synthesized novel derivatives and evaluated their anticancer potential. These compounds were tested against cancer cell lines such as Panc-1 and Caco-2. Most of the derivatives exhibited high cytotoxic potency against Panc-1 carcinoma cells, although their activity against Caco-2 cells was moderate to weak .

Solid Phase Peptide Synthesis

5-Amino-3-methylisoxazole-4-carbaldehyde (AMIA) has been investigated for its application in solid-phase peptide synthesis. As an unnatural β-amino acid, it presents various biological activities. Researchers successfully coupled AMIA to a resin-bound peptide using different reaction conditions, highlighting its potential in peptide chemistry .

Pesticide Synthesis

This compound finds utility in the synthesis of pesticides and insecticides. Its structural features make it suitable for designing effective pest control agents .

Dye Synthesis

Researchers have employed 5-amino-3-methylisoxazole-4-carbaldehyde in the synthesis of dyes with specific colors and optical properties. The compound contributes to the creation of vibrant and functional dye molecules .

Photosensitive Material Synthesis

The compound can be used to prepare photosensitive materials. These materials respond to light, making them valuable for applications such as photolithography, sensors, and imaging devices .

Safety and Hazards

将来の方向性

作用機序

Target of Action

5-Amino-3-methylisoxazole-4-carbaldehyde is an organic intermediate that has been reported to be used in the preparation of HPK1 inhibitors and ERK inhibitors . These inhibitors target specific proteins, namely HPK1 and ERK, which play crucial roles in cellular signaling pathways.

Mode of Action

It is known that the compound can exist in solutions as two tautomeric forms . This tautomeric equilibrium may influence its interaction with its targets and any resulting changes.

Biochemical Pathways

5-Amino-3-methylisoxazole-4-carbaldehyde is involved in the synthesis of complex heterocyclic systems . It is also a major intermediate formed during the biodegradation process of sulfamethoxazole by Pseudomonas psychrophila strain HA-4 . This suggests that it may affect various biochemical pathways related to these processes.

Pharmacokinetics

Its role as an intermediate in the biodegradation process of sulfamethoxazole suggests that it may have significant bioavailability .

Result of Action

Its use in the synthesis of hpk1 and erk inhibitors suggests that it may have significant effects on cellular signaling pathways .

Action Environment

The action, efficacy, and stability of 5-Amino-3-methylisoxazole-4-carbaldehyde can be influenced by various environmental factors. For instance, the tautomeric equilibrium of the compound depends on the solvent used . Additionally, its role in the biodegradation process of sulfamethoxazole suggests that it may be influenced by microbial activity .

特性

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(2-8)5(6)9-7-3/h2H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKWEGOZXYMWND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1510686-66-4 |

Source

|

| Record name | 5-amino-3-methyl-1,2-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2629302.png)

![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2629305.png)

![7-Amino-2-methylsulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;hydrochloride](/img/structure/B2629308.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2629309.png)

![5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629312.png)

![1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2629313.png)

![1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2629318.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2629322.png)

![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/no-structure.png)